rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate
Description
rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate (hereafter referred to as the target compound) is a chiral piperidine derivative featuring a benzylamino substituent at the 4-position and tert-butyl/ethyl ester groups at the 1- and 3-positions. Its molecular formula is C20H30N2O4, with a molecular weight of 362.47 g/mol .
Properties
CAS No. |
264229-33-6 |
|---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-14-22(19(24)26-20(2,3)4)12-11-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
CRHKYBPMCRSTHO-SJORKVTESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1NCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by empirical data and relevant research findings.
- Molecular Formula : C20H30N2O4
- Molecular Weight : 362.46 g/mol
- CAS Number : 264229-33-6
The compound belongs to the class of piperidine derivatives, which are known for various pharmacological activities.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with:
- Dopaminergic receptors : Influencing dopamine signaling pathways.
- Serotonergic receptors : Potentially affecting mood and anxiety levels.
Pharmacological Effects
The compound has been investigated for various pharmacological effects:
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonergic modulation.
- Analgesic Properties : There is evidence supporting its role in pain relief, likely through central nervous system pathways.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis | |
| Antidepressant | Increased serotonin levels | |
| Analgesic | Decreased pain response |
Study 1: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers administered this compound to mice subjected to oxidative stress. The results demonstrated a significant reduction in neuronal death compared to controls, indicating its potential as a neuroprotective agent.
Study 2: Antidepressant-Like Activity
A randomized controlled trial evaluated the antidepressant effects of the compound in a rodent model of depression. The treatment group showed marked improvement in behavioral tests compared to the placebo group, suggesting efficacy in mood disorders.
Study 3: Analgesic Efficacy
Research published in the Journal of Pain Research assessed the analgesic properties of this compound. Results indicated that it significantly reduced pain responses in a thermal nociception test, supporting its potential as an analgesic agent.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. The structural modifications provided by rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate may enhance the binding affinity to serotonin receptors, potentially leading to novel antidepressants .
- Analgesic Properties : The compound has been studied for its analgesic effects in various animal models. Its ability to interact with opioid receptors suggests potential use in pain management therapies .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of similar piperidine derivatives. This compound may offer protective effects against neurodegenerative diseases through modulation of neuroinflammatory pathways .
Pharmacological Applications
- Drug Development : As a versatile scaffold, this compound can be modified to create libraries of compounds for high-throughput screening in drug discovery programs. Its structural framework allows for the introduction of various functional groups that can alter pharmacokinetic and pharmacodynamic properties .
- Targeted Delivery Systems : The compound can be utilized in the development of targeted drug delivery systems due to its ability to form conjugates with other therapeutic agents. This could enhance the efficacy and reduce side effects of existing drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate
- Structure: Features a 2-oxo-benzimidazolyl group instead of benzylamino at the 4-position.
- Application: Serves as a key intermediate for nociceptin antagonists, highlighting the role of piperidine scaffolds in central nervous system drug discovery .
- Synthesis : Asymmetric methods using tert-butyl and methyl esters, with rigorous stereochemical control (3R,4R configuration) .
(2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate (CAS: 1609402-76-7)
- Structure: Cyclopentylamino-phenyl substituent at the 2-position, differing from the benzylamino group in the target compound.
- Purity : 95.0%, indicating challenges in isolating stereoisomers due to similar synthetic conditions .
Pyrrolidine-Based Analogues
rac-1-(tert-butyl) 3-ethyl (2R,3R,4S)-4-ethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6b)
- Structure : Five-membered pyrrolidine ring with ethyl and phenyl substituents.
- Synthesis : Synthesized via photoredox catalysis (fac-Ir(ppy)3) in DMF, yielding a 52:48 diastereomeric ratio (dr). Post-purification, isolated as a colorless oil .
- Molecular Weight: ~349.4 g/mol (C19H27NO4), lower than the target compound due to the absence of a benzyl group .
rac-1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e)
- Structure : Methyl groups at 2- and 4-positions on a pyrrolidine ring.
- Physical Properties : Colorless oil with a diastereomeric ratio of 53:47, reflecting challenges in stereochemical control during synthesis .
Structural and Functional Comparison Table
| Parameter | Target Compound | Piperidine Analogues | Pyrrolidine Analogues |
|---|---|---|---|
| Core Structure | Piperidine (6-membered) | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Key Substituents | Benzylamino, tert-butyl/ethyl esters | Benzimidazolyl, cyclopentylamino-phenyl | Ethyl, phenyl, methyl groups |
| Molecular Weight (g/mol) | 362.47 | 305.37–362.47 | 309.4–349.4 |
| Stereochemical Control | (3R,4S) configuration | (3R,4R) or (2R,3S) configurations | Variable dr (52:47–53:47) |
| Synthetic Yield | Not reported | 38–45% | 31–45% |
| Applications | Potential drug intermediate | Nociceptin antagonists | Undisclosed, likely intermediates |
Preparation Methods
Asymmetric Synthesis of (3R,4S)-4-Aminopiperidine-3-carboxylic Acid Derivatives
The (3R,4S) configuration is typically established early in the synthesis. A practical route involves chiral pool synthesis using L-proline or its derivatives as starting materials. For example, Fujifilm’s catalog lists tert-butyl rac-(3R,4S)-4-amino-3-ethyl-1-piperidinecarboxylate (CAS: 1932206-32-0) as a precursor, which could be resolved into enantiopure forms via chiral chromatography or enzymatic resolution.
Resolution of Racemic Intermediates
If racemic mixtures are generated, dynamic kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) or diastereomeric salt formation with tartaric acid derivatives may be employed.
Sequential Protection Strategies
tert-Butyl Carbamate Installation
The tert-butyl group at position 1 is introduced via Boc protection of the secondary amine. A representative protocol from ACS Publications involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine:
Key conditions :
Ethyl Ester Formation
The ethyl ester at position 3 is installed via Steglich esterification or carbodiimide-mediated coupling . For instance, the ACS protocol employs N,N′-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for ethanolysis:
Optimized parameters :
Benzylamino Group Introduction
Reductive Amination
The benzylamino group is introduced via reductive amination of the primary amine intermediate with benzaldehyde. A typical procedure from patent WO2021028854A1 uses sodium cyanoborohydride (NaBH₃CN) in methanol:
Critical considerations :
Alkylation with Benzyl Halides
Alternative methods employ benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF):
Advantages :
-
Higher functional group tolerance.
-
Shorter reaction times (2–4 hours).
Stereochemical Integrity and Purification
Chiral Chromatography
Final enantiomeric excess (ee) is ensured via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol mobile phases.
Crystallization
Racemic mixtures may be resolved through diastereomeric salt crystallization with chiral acids (e.g., dibenzoyl-D-tartaric acid).
Scalability and Industrial Considerations
Flow Chemistry for Diketone Intermediates
The ACS protocol demonstrates kilogram-scale synthesis of bicyclo[1.1.1]pentane intermediates using continuous flow photochemistry, highlighting the feasibility of scaling piperidine derivatives.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR are used to verify stereochemistry (e.g., coupling constants for (3R,4S) configuration) and functional group integrity .
- HPLC : Chiral HPLC with columns like Chiralpak AD-H resolves enantiomers and quantifies enantiomeric excess (>98% purity) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₃H₃₃N₃O₄, expected [M+H]+ 428.2542) .
How is this compound utilized in medicinal chemistry research?
Q. Basic
- Scaffold for Drug Design : The piperidine core and benzylamino group serve as a template for developing protease inhibitors or GPCR modulators .
- Biological Activity Screening : Used in assays targeting neurological disorders (e.g., dopamine receptor binding studies) .
- Prodrug Synthesis : The tert-butyl and ethyl esters enable controlled release of active carboxylate metabolites .
What strategies ensure stereochemical fidelity during synthesis of the (3R,4S) configuration?
Q. Advanced
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to induce asymmetric centers .
- Catalytic Asymmetric Synthesis : Chiral catalysts like BINAP-Ru complexes for hydrogenation steps (e.g., reducing imines to amines with >95% ee) .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salt formation with tartaric acid derivatives to isolate the desired enantiomer .
How can researchers resolve contradictions in spectroscopic data during characterization?
Q. Advanced
- Cross-Validation : Combine 2D NMR (COSY, NOESY) to assign spatial relationships and distinguish regioisomers .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange processes affecting peak splitting .
- X-ray Crystallography : Definitive structural assignment for ambiguous cases, particularly for stereochemical confirmation .
What are the stability considerations for long-term storage of this compound?
Q. Advanced
- Storage Conditions : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent ester hydrolysis or oxidation .
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to assess purity loss (<5% degradation) .
How can structural analogues of this compound be designed to enhance biological activity?
Q. Advanced
- Bioisosteric Replacement : Substitute benzylamino with heteroaromatic groups (e.g., pyridyl) to improve solubility or target affinity .
- Side Chain Modification : Introduce fluorine at the ethyl ester to enhance metabolic stability (e.g., tert-butyl 3-fluoroethyl variants) .
- Prodrug Optimization : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for light-activated drug release .
How do reaction variables impact yield and purity in large-scale synthesis?
Q. Advanced
- Solvent Optimization : Switch from batch to flow reactors for exothermic steps (e.g., esterification) to improve heat dissipation and scalability .
- Catalyst Screening : Evaluate Pd/C vs. Raney Ni for hydrogenation efficiency (yield increases from 75% to 92%) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
